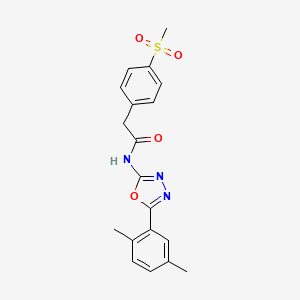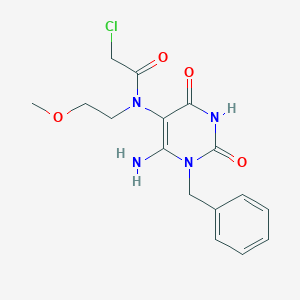
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(2-methoxyphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(2-methoxyphenoxy)acetamide is a complex organic compound characterized by the presence of a thiophene ring, a hydroxy group, and a methoxyphenoxy acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(2-methoxyphenoxy)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene derivative, followed by the introduction of the hydroxy group through a hydroxylation reaction. The final step involves the coupling of the thiophene derivative with 2-(2-methoxyphenoxy)acetamide under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.
化学反应分析
Types of Reactions
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to convert the thiophene ring to a more saturated form.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaOH (sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the methoxy group could result in a variety of functionalized derivatives.
科学研究应用
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(2-methoxyphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. For instance, its hydroxy group may participate in hydrogen bonding with biological macromolecules, while the thiophene ring could interact with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
相似化合物的比较
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(2-methoxyphenoxy)acetamide can be compared with other similar compounds, such as:
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(2-chlorophenoxy)acetamide: Differing by the presence of a chloro group instead of a methoxy group.
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(2-hydroxyphenoxy)acetamide: Differing by the presence of a hydroxy group instead of a methoxy group.
These similar compounds may exhibit different chemical reactivity and biological activity due to the variations in their functional groups, highlighting the uniqueness of this compound.
属性
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-22-15-5-2-3-6-16(15)23-13-18(21)19-10-8-14(9-11-20)17-7-4-12-24-17/h2-7,12,14,20H,8-11,13H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVJMUFVQSJZPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCCC(CCO)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
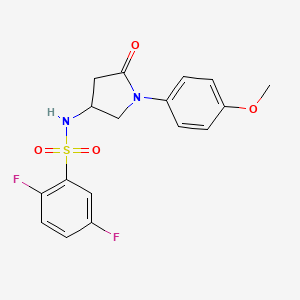
![N1-(3-chloro-4-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2389880.png)
![N-(1-cyanocyclohexyl)-2-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]acetamide](/img/structure/B2389881.png)
![2-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N,6-dimethylbenzamide](/img/structure/B2389883.png)
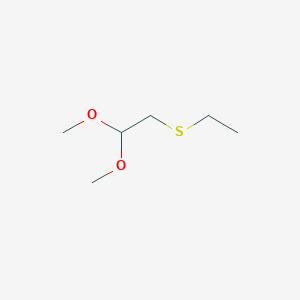
![2-Amino-6-[4-(2-pyridinyl)piperazino]-3,5-pyridinedicarbonitrile](/img/structure/B2389885.png)
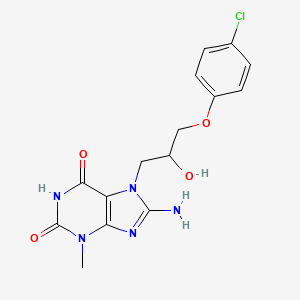
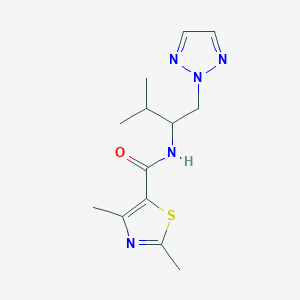
![4-chloro-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B2389890.png)

![2-(Benzylthio)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2389893.png)
